Moxisylyte
Overview
Description
Mechanism of Action
Target of Action
Moxisylyte, also known as Thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound .
Mode of Action
This compound acts as a vasodilator and works as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Biochemical Pathways
It’s known that this compound’s action as an alpha-adrenergic blocking agent influences the adrenergic signaling pathway .
Pharmacokinetics
This compound is a prodrug, rapidly transformed into an active metabolite in plasma (Deacetylthis compound or DAM) . Elimination of the active metabolite occurs by N-demethylation, sulpho- and glucuroconjugation . The N-demethylated metabolite is sulphoconjugated only . Urine is the main route of excretion . The pharmacokinetics of this compound in humans following intravenous administration were linear in the dose range 10 to 30 mg .
Action Environment
It’s known that this compound disrupts the hypothalamic-pituitary-gonadal (hpg) axis in a gender-specific manner , suggesting that biological factors such as gender may influence its action.
Biochemical Analysis
Biochemical Properties
Moxisylyte functions as a vasodilator and works as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine . This interaction with norepinephrine, a key neurotransmitter, suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in the adrenergic signaling pathway.
Cellular Effects
This compound has shown to improve peripheral flow in occlusive arterial disease with little effect on blood pressure . There are reports of increases in cutaneous blood flow and skin temperature after local application of this compound . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an alpha-adrenergic blocking agent . It competes with norepinephrine, potentially leading to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .
Metabolic Pathways
The major elimination route of this compound is via the kidneys This suggests that this compound is involved in metabolic pathways related to renal function and clearance
Preparation Methods
The synthesis of moxisylyte involves several steps. The key synthetic route includes the reaction of 4-hydroxy-3-isopropylacetophenone with 2-dimethylaminoethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then acetylated to produce this compound . Industrial production methods typically involve similar steps but are optimized for large-scale manufacturing to ensure high yield and purity .
Chemical Reactions Analysis
Moxisylyte undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form desacetylthis compound, which is one of its major metabolites.
Substitution: The acetyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride . The major products formed from these reactions are desacetylthis compound and other metabolites .
Scientific Research Applications
Moxisylyte has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of α1-adrenergic antagonists.
Biology: Researchers use this compound to investigate its effects on blood flow and vascular function.
Medicine: It is used in clinical studies to evaluate its efficacy in treating erectile dysfunction and Raynaud’s syndrome.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting α1-adrenergic receptors
Comparison with Similar Compounds
Moxisylyte is unique among α1-adrenergic antagonists due to its specific action on peripheral blood flow. Similar compounds include prazosin, terazosin, and doxazosin, which are also α1-adrenergic antagonists but are primarily used for treating hypertension and benign prostatic hyperplasia . This compound’s distinct application in urology and its effectiveness in improving peripheral blood flow set it apart from these other compounds .
Properties
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>47.4 ug/ml | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-32-0, 964-52-3 | |
Record name | Moxisylyte | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxisylyte [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxisylyte hydrochoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxisylyte | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXISYLYTE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145ºC | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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